molecular formula C24H22FN3O4S B499935 N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}-3-fluorobenzamide

N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}-3-fluorobenzamide

Cat. No.: B499935
M. Wt: 467.5g/mol
InChI Key: LHVCPFBUOHSZTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}-3-fluorobenzamide is a complex organic compound that features a piperazine ring, a benzoyl group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}-3-fluorobenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}-3-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}-3-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which can impart distinct chemical and biological properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C24H22FN3O4S

Molecular Weight

467.5g/mol

IUPAC Name

N-[3-(4-benzoylpiperazin-1-yl)sulfonylphenyl]-3-fluorobenzamide

InChI

InChI=1S/C24H22FN3O4S/c25-20-9-4-8-19(16-20)23(29)26-21-10-5-11-22(17-21)33(31,32)28-14-12-27(13-15-28)24(30)18-6-2-1-3-7-18/h1-11,16-17H,12-15H2,(H,26,29)

InChI Key

LHVCPFBUOHSZTM-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)F

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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